4-Methyl-1-(2-thienylsulfonyl)piperidine
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Overview
Description
4-Methyl-1-(2-thienylsulfonyl)piperidine is an organic compound with the molecular formula C10H15NO2S2 and a molecular weight of 245.37 g/mol . This compound is characterized by a piperidine ring substituted with a methyl group and a thienylsulfonyl group. It is a rare and unique chemical often used in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-(2-thienylsulfonyl)piperidine typically involves the reaction of piperidine with a thienylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1-(2-thienylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The thienylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler piperidine derivative.
Substitution: The methyl and thienylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce simpler piperidine compounds .
Scientific Research Applications
4-Methyl-1-(2-thienylsulfonyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(2-thienylsulfonyl)piperidine involves its interaction with specific molecular targets. The thienylsulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity .
Comparison with Similar Compounds
Piperidine: A simpler analog without the thienylsulfonyl group.
4-Methylpiperidine: Lacks the thienylsulfonyl group but retains the methyl substitution.
Thienylsulfonylpiperidine: Similar structure but without the methyl group.
Uniqueness: 4-Methyl-1-(2-thienylsulfonyl)piperidine is unique due to the presence of both the methyl and thienylsulfonyl groups, which confer specific chemical properties and biological activities. This combination allows for diverse applications in research and industry .
Properties
IUPAC Name |
4-methyl-1-thiophen-2-ylsulfonylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S2/c1-9-4-6-11(7-5-9)15(12,13)10-3-2-8-14-10/h2-3,8-9H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZSQDCZUCSNJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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